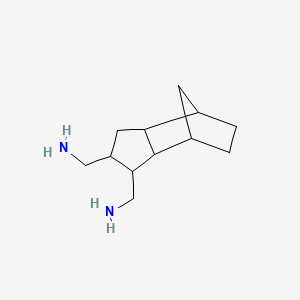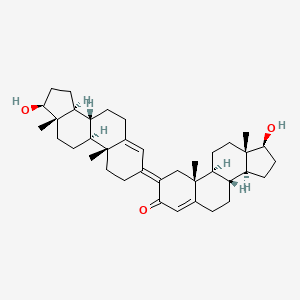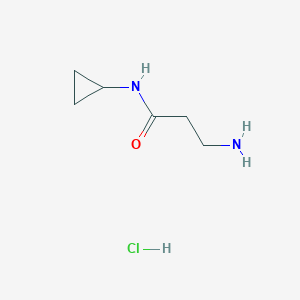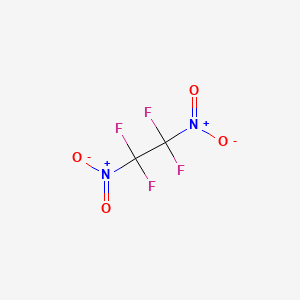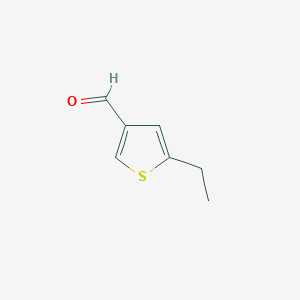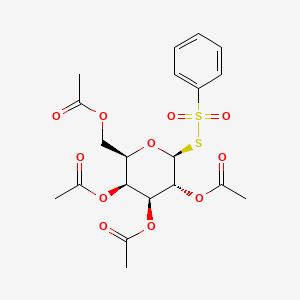
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate: is a complex organic compound that belongs to the class of glycosyl sulfonates It is characterized by the presence of acetylated galactopyranosyl groups and a benzenthiosulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate typically involves the acetylation of beta-D-galactopyranose followed by the introduction of the benzenthiosulfonate group. The acetylation process is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Substitution: The acetyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or thiols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In organic chemistry, 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study carbohydrate-protein interactions. The acetylated galactopyranosyl groups can mimic natural carbohydrates, allowing researchers to investigate the binding properties and biological activities of glycoproteins .
Medicine: The compound’s ability to undergo various chemical modifications makes it a promising candidate for drug design and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited to create new products with specific functionalities .
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate involves its interaction with specific molecular targets. The acetylated galactopyranosyl groups can bind to carbohydrate-recognizing proteins, such as lectins, through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of these proteins, leading to various biological effects .
Molecular Targets and Pathways:
Lectins: These carbohydrate-binding proteins are involved in various cellular processes, including cell-cell recognition and signaling.
Comparison with Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: This compound is structurally similar but contains an isothiocyanate group instead of a benzenthiosulfonate group.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosylcaprolactam: Another similar compound with a caprolactam moiety.
Uniqueness: 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate is unique due to the presence of the benzenthiosulfonate group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with proteins or other biomolecules are required .
Properties
Molecular Formula |
C20H24O11S2 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(benzenesulfonylsulfanyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H24O11S2/c1-11(21)27-10-16-17(28-12(2)22)18(29-13(3)23)19(30-14(4)24)20(31-16)32-33(25,26)15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 |
InChI Key |
REDJMNMIQSVTEY-CXQPBAHBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B15289119.png)
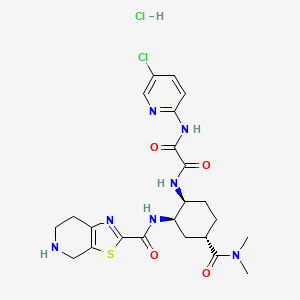
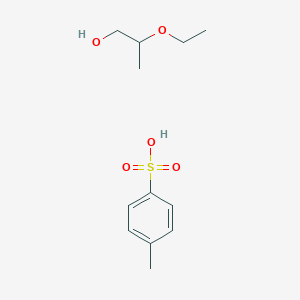
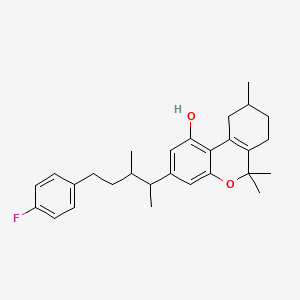
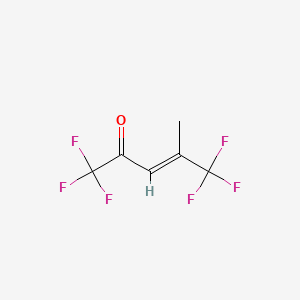

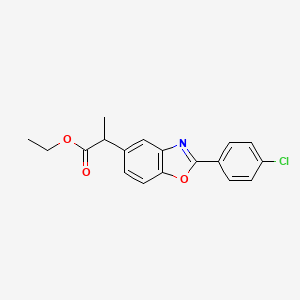
![Disodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate; formaldehyde;2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfinylamino)acetate; propane](/img/structure/B15289163.png)
